molecular formula C6H6N4 B11923872 7aH-imidazo[4,5-b]pyridin-7-amine

7aH-imidazo[4,5-b]pyridin-7-amine

Cat. No.: B11923872
M. Wt: 134.14 g/mol
InChI Key: GFBKBWPWIVWBNC-UHFFFAOYSA-N
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Description

7aH-Imidazo[4,5-b]pyridin-7-amine (CAS 4261-04-5) is a heteroaromatic compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . This structure is recognized as a privileged scaffold in medicinal chemistry due to its close structural similarity to purine bases, which often translates to significant bioactive potential . Researchers are particularly interested in imidazo[4,5-b]pyridine derivatives for their diverse biological properties, which include protein inhibition abilities that open avenues for applications as anti-cancer or antimicrobial agents . The core structure serves as a key intermediate for the synthesis of more complex molecules, such as tricyclic and tetracyclic derivatives, which have been explored for their anti-proliferative activity against various human cancer cell lines . While specific mechanistic data for this exact amine is limited in public sources, related analogues in the imidazo[4,5-b]pyridine family have been investigated as p38α MAP kinase inhibitors with in vivo anti-inflammatory properties, and others have shown potential tuberculostatic and antiviral activities . This compound is intended for research and development purposes only .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

7aH-imidazo[4,5-b]pyridin-7-amine

InChI

InChI=1S/C6H6N4/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3,5H,7H2

InChI Key

GFBKBWPWIVWBNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2C(=NC=N2)N=C1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Imidazo 4,5 B Pyridines for Research Purposes

Classical and Contemporary Synthetic Routes to the Imidazo[4,5-b]pyridine Core.nih.govnih.govrsc.org

The synthesis of the imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry, has been approached through various classical and contemporary routes. nih.gov These methods are crucial for accessing a wide range of derivatives with diverse biological activities. nih.gov

Cyclocondensation Reactions of Pyridinediamines with Aldehydes or Carboxylic Acids.nih.govnih.govmdpi.com

A cornerstone in the synthesis of imidazo[4,5-b]pyridines is the cyclocondensation reaction. nih.gov This method traditionally involves the condensation of 2,3-diaminopyridines with various carbonyl compounds, such as aldehydes or carboxylic acids. nih.govmdpi.com For instance, the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde (B42025) in the presence of an oxidant like p-benzoquinone yields 5-bromo-2-phenylimidazo[4,5-b]pyridine. nih.gov The yields can vary, with N-unsubstituted products sometimes showing lower yields compared to their N-methyl substituted counterparts. nih.gov

Another approach involves reacting diaminopyridines with the sodium metabisulfite (B1197395) adduct of corresponding benzaldehydes. nih.gov This method has been successfully employed for the synthesis of various 2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives. nih.gov The reaction conditions for these cyclocondensations are often a critical factor influencing the efficiency and outcome of the synthesis.

Reductive Cyclization Approaches for Imidazo[4,5-b]pyridine Synthesis.nih.govrsc.org

Reductive cyclization offers an alternative and efficient pathway to the imidazo[4,5-b]pyridine core. nih.govrsc.org This strategy often starts from nitro-substituted precursors. A notable example is the synthesis of differently substituted imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine. mdpi.com The process involves the reduction of the nitro group to an amine, followed by cyclization. mdpi.com Iron in the presence of ammonium (B1175870) chloride is a common reducing agent for this transformation. mdpi.com

Another innovative reductive cyclization involves a tandem sequence where an in situ Fe-mediated reduction of an oxadiazole fragment is followed by cyclization to form the imidazopyrazine ring, a related heterocyclic system. nih.gov This highlights the versatility of reductive methods in constructing such fused ring systems. Furthermore, a synthetic route involving the reductive cyclization of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compounds using catalytic hydrogenation over palladium or sodium borohydride (B1222165) in the presence of palladium has been developed to produce highly oxygenated 1-deazapurines. rsc.org

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency.nih.govmdpi.com

To improve reaction times and yields, microwave-assisted synthesis has emerged as a powerful tool in the construction of imidazo[4,5-b]pyridine derivatives. nih.govmdpi.com Microwave irradiation can significantly accelerate the condensation reaction of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids, often providing moderate to good yields in a short amount of time. mdpi.com The use of silica (B1680970) gel as a solid support can further enhance the efficiency of these reactions. mdpi.com

Microwave-enhanced Suzuki-Miyaura cross-coupling reactions have also been effectively utilized for the rapid derivatization of the imidazo[4,5-b]pyridine core, allowing for the synthesis of a broad spectrum of aryl-substituted derivatives. mdpi.com This technique is particularly valuable for creating libraries of compounds for research purposes. mdpi.com For example, the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines has been optimized using microwave-assisted Suzuki cross-coupling with Pd(PPh3)4 as the catalyst and K2CO3 as the base. nih.gov

Functionalization Strategies for Amine-Substituted Imidazo[4,5-b]pyridine Derivatives

The functionalization of the imidazo[4,5-b]pyridine core, particularly through N-alkylation, is a key step in the development of new derivatives with specific properties. The regioselectivity of these reactions is a critical aspect that needs careful control.

Regioselective N-Alkylation of Imidazo[4,5-b]pyridine Systems.researchgate.netresearchgate.netfabad.org.tr

N-alkylation of the imidazo[4,5-b]pyridine ring system can lead to a mixture of regioisomers, making the control of regioselectivity a significant challenge. nih.govresearchgate.net The imidazo[4,5-b]pyridine scaffold has multiple nitrogen atoms (N1, N3, and N4) that can potentially be alkylated. researchgate.netfabad.org.tr

The alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with agents like benzyl (B1604629) bromide or ethyl 2-bromoacetate under phase transfer catalysis conditions has been reported to yield a mixture of regioisomers. researchgate.net Similarly, the alkylation of 6-bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine with 1-(chloromethyl)-4-methoxybenzene in the presence of K2CO3 in DMF predominantly forms the N4 regioisomer. fabad.org.tr

The distribution of regioisomeric products during N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent. researchgate.netfabad.org.tr For instance, in the alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives with benzyl halides using K2CO3 in DMF, the N-1/N-3 ratios were found to vary based on the substituent at the C-2 position and the nature of the benzyl halide. researchgate.net DFT calculations have suggested that this regioselectivity is primarily governed by a 'steric approach control'. researchgate.net

In some cases, N-benzylation has been observed to occur at a higher ratio on the six-membered pyridine (B92270) ring (N4 position). researchgate.netgazi.edu.tr The structural assignment of these regioisomers is often challenging and requires advanced analytical techniques such as two-dimensional ¹H–¹H NOESY and ¹H–¹⁵N gHMBC experiments. researchgate.net The choice of solvent can also play a crucial role, as demonstrated in a one-pot tandem synthesis of imidazo[4,5-b]pyridines where a water-isopropanol medium facilitated the desired reactions. acs.org

Spectroscopic and Elemental Characterization Techniques for Structural Confirmation of Novel Derivatives

The structural confirmation of newly synthesized imidazo[4,5-b]pyridine derivatives is accomplished through a combination of modern spectroscopic and analytical techniques. irb.hrmdpi.com These methods are essential for unambiguously determining the chemical structure, including the position of substituents and the stereochemistry of the molecule.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. One-dimensional ¹H NMR and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbon atoms, respectively. acs.orgmdpi.com For instance, the successful synthesis of N-methyl-substituted derivatives was confirmed by the appearance of proton signals of the methyl group between 3.95 and 3.97 ppm. mdpi.com Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to confirm the specific structures of N-regioisomers, which is often a challenge in the synthesis of these heterocycles. nih.gov

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. acs.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to generate ions for analysis. irb.hrnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. acs.org

Elemental Analysis: Elemental analysis provides the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen) in a compound. irb.hr The experimentally determined percentages are compared with the calculated values for the proposed structure. A close match between the found and calculated values serves as strong evidence for the purity and confirmation of the molecular formula. irb.hracs.orgresearchgate.net

Other Techniques: Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups within the molecule. acs.orgacs.org In cases where suitable crystals can be grown, single-crystal X-ray diffraction provides the ultimate structural confirmation by determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.comuctm.edu

The following tables provide examples of characterization data for representative imidazo[4,5-b]pyridine derivatives.

Table 1: Example of ¹H and ¹³C NMR Data for an Imidazo[4,5-b]pyridine Derivative Data for 5-Amino-6,7-dicyano-3-(4'-tolyl)-3H-imidazo[4,5-b]pyridine acs.org

Type Chemical Shift (δ ppm) Description
¹H NMR 8.76 (s, 1H) Aromatic CH
7.64 (d, J = 5.7 Hz, 2H) Aromatic CH
7.38 (d, J = 5.7 Hz, 2H) Aromatic CH
7.36 (s, 2H) NH₂
2.38 (s, 3H) CH₃
¹³C NMR 158.0, 149.7, 146.5, 138.1, 131.6 Aromatic/Heteroaromatic C
130.0, 128.2, 124.0 Aromatic/Heteroaromatic C
115.2, 114.4, 113.2 Cyano C (C≡N) & Aromatic C
86.0 Aromatic C
20.7 Methyl C (CH₃)

Table 2: Example of Mass Spectrometry and Elemental Analysis Data Data for 3-(3H-imidazo[4,5-b]pyridin-2-yl)-6-methoxy-2H-chromen-2-imine irb.hr

Analysis Type Data
Mass Spec (ESI) m/z = 294.02 ([M+1]⁺)
Elemental Analysis Calculated for C₁₆H₁₂N₄O₂: C, 65.75%; H, 4.14%; N, 19.17%; O, 10.95%
Found: C, 65.69%; H, 4.09%; N, 19.21%; O, 10.90%

Pharmacological and Biological Investigations of Imidazo 4,5 B Pyridine Derivatives: Academic Findings

Antiproliferative and Anticancer Activities in Preclinical Models

Derivatives of imidazo[4,5-b]pyridine have shown notable promise as anticancer agents in preclinical studies. Their ability to inhibit the growth of various cancer cell lines is a key area of investigation. irb.hrnih.govresearchgate.net

In Vitro Cytostatic and Cytotoxic Effects on Human Cancer Cell Lines (e.g., MCF-7, HCT116, SW620)

Numerous studies have documented the antiproliferative activity of imidazo[4,5-b]pyridine derivatives against a panel of human cancer cell lines. These compounds have demonstrated both cytostatic (inhibiting cell growth) and cytotoxic (killing cells) effects.

For instance, novel tetracyclic imidazo[4,5-b]pyridine derivatives have shown pronounced cytostatic effects in the submicromolar range, particularly against HCT116 (colon carcinoma) and MCF-7 (breast cancer) cells. irb.hr The introduction of specific amino side chains and the position of the nitrogen atom within the pyridine (B92270) ring significantly influence their antiproliferative activity. irb.hr Similarly, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines were evaluated, with N-methyl substituted derivatives bearing a hydroxyl group showing strong activity against most tested cell lines. nih.gov One such derivative, compound 19 , exhibited potent activity with IC₅₀ values between 1.45 and 4.25 μM across various cell lines. nih.gov

Amidino-substituted imidazo[4,5-b]pyridines have also been investigated. nih.gov Bromo-substituted derivatives, in particular, have shown enhanced antiproliferative activity. nih.gov For example, a bromo-substituted derivative with an unsubstituted amidino group (compound 10 ) and another with a 2-imidazolinyl group (compound 14 ) displayed potent and selective activity against colon carcinoma (SW620) cells, with IC₅₀ values of 0.4 and 0.7 μM, respectively. nih.gov

The table below summarizes the in vitro antiproliferative activities of selected imidazo[4,5-b]pyridine derivatives against various human cancer cell lines.

Compound TypeCancer Cell LineActivity (IC₅₀)Reference
Tetracyclic amino-substitutedHCT116, MCF-70.3 – 0.9 µM irb.hr
2,6-diphenyl substituted (19 )Capan-1, LN-229, DND-41, K-562, Z-1381.45–1.90 μM nih.gov
4-hydroxyphenyl substituted (13 )Capan-1, HL-60, Z-1321.50–1.87 μM nih.gov
Bromo-substituted amidino (10 )SW6200.4 µM nih.gov
Bromo-substituted amidino (14 )SW6200.7 µM nih.gov
Bromo-substituted cyano-phenyl (8 )HeLa, SW620, HepG21.8–3.2 μM nih.gov
Imidazo[4,5-b]pyridine-triazole (11d )HT-2983.9 µM nih.gov
Imidazo[4,5-b]pyridine carbohydrazide (B1668358) (7d )MCF-7, HT-2922.6 µM, 13.4 µM nih.gov

Inhibition of Specific Molecular Targets in Cancer Pathways

The anticancer effects of imidazo[4,5-b]pyridine derivatives are often attributed to their ability to inhibit specific molecular targets crucial for cancer cell proliferation and survival.

A significant mechanism of action for many imidazo[4,5-b]pyridine derivatives is the inhibition of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.govacs.org

Aurora Kinases: These kinases are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis. A hit generation and exploration approach led to the discovery of a potent inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases, with IC₅₀ values of 0.042, 0.198, and 0.227 μM, respectively. nih.gov Optimization of this series led to compounds with high oral bioavailability that inhibited the growth of SW620 colon carcinoma xenografts in vivo. nih.gov Further studies have focused on designing derivatives with high selectivity for Aurora-A over Aurora-B. acs.org

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is involved in the regulation of transcription. A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibited potent CDK9 inhibitory activities, with a lead compound reducing the levels of the anti-apoptotic protein Mcl-1 and inducing apoptosis. nih.gov Other newly synthesized imidazo[4,5-b]pyridine derivatives also showed remarkable CDK9 inhibitory potential (IC₅₀ = 0.63-1.32 μM), comparable to the established drug sorafenib. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Optimization of an imidazo[4,5-b]pyridine-based series of Aurora kinase inhibitors led to the identification of a potent dual inhibitor of both Aurora kinases and FLT3. nih.govacs.org This compound, 27e , showed potent inhibition of wild-type FLT3 and clinically relevant mutants like FLT3-ITD. nih.govacs.orgcapes.gov.br

The table below presents the inhibitory activities of selected imidazo[4,5-b]pyridine derivatives against specific kinases.

Compound/SeriesTarget KinaseInhibitory Activity (IC₅₀/Kd)Reference
Compound 31 Aurora-A, Aurora-B, Aurora-C0.042 µM, 0.198 µM, 0.227 µM (IC₅₀) nih.gov
Compound 51 Aurora-A, Aurora-B, Aurora-C0.015 µM, 0.025 µM, 0.019 µM (IC₅₀) nih.gov
Various DerivativesCDK90.63-1.32 µM (IC₅₀) nih.gov
Compound 27e Aurora-A, Aurora-B7.5 nM, 48 nM (Kd) nih.govacs.org
Compound 27e FLT3, FLT3-ITD, FLT3(D835Y)6.2 nM, 38 nM, 14 nM (Kd) nih.govacs.org
Imidazo[4,5-b]pyridines 18a/18b FLT3-ITD, FLT3-D835YSubmicromolar activity acs.org

Another important anticancer mechanism for this class of compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.govresearchgate.net

Imidazo[4,5-b]pyridine-derived acrylonitriles have been synthesized and shown to have a strong antiproliferative effect in the submicromolar range (IC₅₀ 0.2-0.6 μM). nih.gov Immunofluorescence staining and tubulin polymerization assays confirmed that tubulin is the main target for these compounds. nih.govresearchgate.net Computational analysis suggests that these potent ligands act on an extended colchicine (B1669291) site on the surface between tubulin subunits, thereby interfering with their polymerization. nih.gov A lead molecule from this series potently inhibited cancer cell migration without affecting the viability of normal cells. nih.gov

Some tetracyclic imidazo[4,5-b]pyridine derivatives have been shown to interact with DNA and RNA, suggesting these nucleic acids as potential cellular targets. irb.hr These derivatives exhibit moderate to high binding affinities, which may contribute to their antiproliferative effects. irb.hr The mechanism can involve intercalation, where the flat aromatic structure of the molecule inserts itself between the base pairs of the DNA double helix. nih.gov For example, triaza-benzo[c]fluorenes, a type of tetracyclic imidazo[4,5-b]pyridine, are thought to exert their potent antiproliferative activity by intercalating into double-stranded DNA. nih.gov

Antimicrobial Activities of Imidazo[4,5-b]pyridine Compounds

In addition to their anticancer properties, imidazo[4,5-b]pyridine derivatives have been investigated for their potential as antimicrobial agents. nih.govijpbs.commdpi.commdpi.com

Several studies have evaluated the antibacterial and antifungal activities of newly synthesized imidazo[4,5-b]pyridine derivatives. ijpbs.commdpi.com For instance, a series of 3-(1H-imidazo [4,5-b] pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides were tested against various bacterial and fungal strains. ijpbs.com One compound in this series was found to be particularly effective against all tested bacteria. ijpbs.com

In another study, the antibacterial activity of certain imidazo[4,s-b]pyridine derivatives was evaluated against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com The results indicated that B. cereus was more sensitive to these compounds than E. coli. mdpi.com One derivative showed a minimum inhibitory concentration (MIC) of 0.07 mg/mL against B. cereus. mdpi.com However, a different study on cyano- and amidino-substituted imidazo[4,5-b]pyridines found that most tested compounds lacked significant antibacterial activity, with the exception of one derivative that showed moderate activity against E. coli (MIC 32 μM). nih.govmdpi.com

The table below shows the antimicrobial activity of selected imidazo[4,5-b]pyridine derivatives.

Compound TypeMicrobial StrainActivity (MIC)Reference
Imidazo[4,5-b]pyridine derivative (2) Bacillus cereus0.07 mg/mL mdpi.com
Amidino-substituted (14 )E. coli32 µM nih.govmdpi.com
3-(1H-imidazo [4,5-b] pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl) propanamides (VId )Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Staphylococcus typhiEffective ijpbs.com

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative strains, Mycobacterium tuberculosis)

Imidazo[4,5-b]pyridine derivatives have demonstrated notable antibacterial properties against a range of bacterial species.

Certain synthesized compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. ijpbs.com For instance, in one study, a series of 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides were evaluated. ijpbs.com Compound VId from this series was reported to be the most effective against all tested bacteria, which included Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. ijpbs.com Another study highlighted that Gram-positive bacteria were more sensitive to the action of the tested imidazo[4,5-b]pyridine compounds compared to Gram-negative bacteria, which showed more resistance. nih.gov Specifically, derivatives of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine were tested, with some showing inhibitory activity against Bacillus cereus and Escherichia coli. nih.govmdpi.com

The antimycobacterial potential of imidazo[4,5-b]pyridine derivatives has been a significant area of investigation. nih.govnih.govresearchgate.netsigmaaldrich.com Research has focused on their activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.netsigmaaldrich.com Quantitative Structure-Activity Relationship (QSAR) studies have been employed to rationally design derivatives with high predicted antibacterial activity against this pathogen. nih.govnih.govresearchgate.net These studies found that the hydrophobicity of the compounds was a decisive factor for their tuberculostatic activity. nih.govresearchgate.net Based on QSAR analysis, several 2-cyanomethylimidazo[4,5-b]pyridine derivatives were synthesized and showed excellent agreement between predicted and experimentally observed bioactivity. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Type Test Organism(s) Key Findings Reference(s)
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides B. subtilis, S. aureus, E. coli, S. typhi Compound VId was most effective against all tested bacteria. ijpbs.com
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives B. cereus, E. coli Gram-positive bacteria were more sensitive. nih.govmdpi.com
2-Cyanomethylimidazo[4,5-b]pyridine derivatives Mycobacterium tuberculosis Showed significant tuberculostatic activity, correlating with QSAR predictions. nih.govresearchgate.net
Amidino-substituted imidazo[4,5-b]pyridines E. coli Compound 14 showed moderate activity (MIC 32 μM). Most other tested compounds lacked antibacterial activity. mdpi.comnih.gov
2-(substituted-phenyl)imidazo[4,5-b]pyridine derivatives E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis Compounds 4a and 4b showed promising activity with low MIC values (4-8 µg/mL). nih.gov

Antiviral Potentials and Spectrum of Activity

The exploration of imidazo[4,5-b]pyridine derivatives for antiviral applications has yielded more specific results. While broad-spectrum antiviral activity has not been a common finding, some compounds have shown activity against particular viruses. nih.govmdpi.comnih.gov

A study involving a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines found that most of the tested compounds did not exhibit significant broad-spectrum antiviral activity. mdpi.com However, a bromo-substituted derivative (compound 7) and a para-cyano-substituted derivative (compound 17) displayed selective, albeit moderate, activity against the respiratory syncytial virus (RSV). mdpi.comnih.gov The effective concentrations (EC50) for these compounds were 21 μM and 58 μM, respectively. mdpi.comnih.gov Another investigation into a novel series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines also evaluated their antiviral potential against a wide range of viruses, but the majority of these compounds did not show any antiviral effects. nih.gov

Antifungal Activities against Pathogenic Organisms

Several imidazo[4,5-b]pyridine derivatives have been assessed for their ability to inhibit the growth of pathogenic fungi. ijpbs.comnih.govresearchgate.net These studies have often included common fungal pathogens like Candida albicans and Aspergillus niger. ijpbs.com

In one study, newly synthesized 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides were evaluated for their antifungal properties. ijpbs.com Among the series, compound VId was noted for its effectiveness against the tested fungal strains. ijpbs.com Another research effort focused on 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and tested them against Candida albicans and Candida parapsilosis. nih.gov Compounds 2g, 2h, 4a, and 4b from this series demonstrated promising antifungal activity, with MIC values as low as 4-8 µg/mL. nih.gov Similarly, an investigation into 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives found that compound 3f exhibited both antibacterial and antifungal activity. researchgate.net

Table 2: Antifungal Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Series Test Organism(s) Notable Active Compounds MIC Values Reference(s)
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamides A. niger, C. albicans Compound VId Not specified ijpbs.com
2-(substituted-phenyl)imidazo[4,5-b]pyridines C. albicans, C. parapsilosis Compounds 4a, 4b 4-8 µg/mL nih.gov
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines Not specified Compound 3f Not specified researchgate.net

Exploration of Other Therapeutic Areas

Anti-inflammatory Properties

Imidazo[4,5-b]pyridine derivatives have emerged as a class of compounds with significant anti-inflammatory potential. nih.govacs.orggoogle.com Research has shown that these compounds can modulate key inflammatory pathways.

One specific derivative, compound 22 (structure depicted in a cited review), has been studied for its ability to reduce the inflammatory response in retinal ischemia. nih.gov This compound was found to diminish the tert-butyl hydroperoxide-induced inflammatory reaction in human retinal pigment epithelial cells. nih.gov Furthermore, the same compound was investigated for its capacity to inhibit inflammatory processes associated with obesity. nih.gov The discovery of 1H-Imidazo[4,5-b]pyridine derivatives as potent and selective BET inhibitors for managing neuropathic pain also points to their anti-inflammatory role, as they work by inhibiting pro-inflammatory cytokine expression. acs.org Additionally, imidazo[4,5-b]pyridine-6-carboxamides are being investigated as a new class of anti-inflammatory agents. google.com These compounds are being explored as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, aiming for a better side-effect profile by specifically targeting the production of prostaglandin (B15479496) E2 (PGE2), a potent pro-inflammatory mediator. google.com

Modulatory Effects on Central Nervous System Receptors (e.g., GABAA receptor)

The imidazopyridine scaffold is well-established for its interaction with central nervous system targets, particularly the GABA-A receptor. nih.govnih.gov In fact, the initial discovery of the biological activity of imidazopyridines was their function as positive allosteric modulators of the GABA-A receptor. nih.gov

Derivatives of imidazo[4,5-b]pyridine have been specifically investigated as ligands for GABA-A receptors. google.com Certain 3-phenylimidazo[1,2-a]pyridine (B1605887) derivatives, a related isomeric class, have been found to be selective ligands for GABA-A receptors, showing high affinity for the α2 and/or α3 subunits. google.com This selectivity suggests their potential benefit in treating central nervous system disorders such as anxiety and convulsions. google.com The broader class of imidazopyridines includes well-known drugs that act on the GABA-A receptor, highlighting the therapeutic importance of this scaffold in modulating GABAergic neurotransmission. nih.gov

Enzyme Inhibition Beyond Cancer Targets (e.g., aromatase, metalloproteinase, proton pump)

The broader class of imidazo[4,5-b]pyridine derivatives has been investigated for the inhibition of various enzymes. For instance, certain derivatives have been identified as potential aromatase inhibitors, metalloproteinase inhibitors, and proton pump inhibitors. ebi.ac.uk These findings highlight the versatility of the imidazo[4,5-b]pyridine scaffold in interacting with different enzyme active sites. However, there is a conspicuous absence of published data specifically detailing the inhibitory activity of 7aH-imidazo[4,5-b]pyridin-7-amine against these or other non-cancer-related enzyme targets. Without dedicated studies, its potential in this area remains speculative.

Angiotensin II Receptor Antagonism

The development of imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists has been a subject of medicinal chemistry research, with some derivatives showing high affinity for the AT1 receptor. nih.govnih.gov These antagonists are of interest for the management of hypertension. Investigations into the structure-activity relationships of these compounds have been undertaken, exploring various substitutions on the core scaffold. nih.gov A patent also describes 6-amino substituted imidazo[4,5-b]pyridines as angiotensin II antagonists. wipo.int Nevertheless, specific binding affinity data and functional antagonism studies for 7aH-imidazo[4,5-b]pyridin-7-amine are not documented in the available literature, precluding an assessment of its potential in this therapeutic area.

Antioxidative Potential

Several studies have confirmed the antioxidative potential of various imidazo[4,5-b]pyridine derivatives. nih.gov For example, novel unsubstituted and N-substituted imidazo[4,5-b]pyridine derived acrylonitriles have demonstrated significant antioxidant activity, in some cases exceeding that of the standard antioxidant butylated hydroxytoluene (BHT). nih.gov The mechanism of action is often attributed to the ability of the heterocyclic system to donate electrons and scavenge free radicals. However, the antioxidative capacity of 7aH-imidazo[4,5-b]pyridin-7-amine has not been specifically evaluated or reported, leaving its potential in mitigating oxidative stress unknown.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Elucidation of Key Structural Motifs and Substituent Effects for Biological Activity

Detailed structure-activity relationship studies specifically for 7aH-imidazo[4,5-b]pyridin-7-amine are not extensively available in public literature. However, research on the broader class of imidazo[4,5-b]pyridine derivatives provides insights into key structural features influencing biological activity. The core imidazo[4,5-b]pyridine scaffold is a purine (B94841) isostere, making it a privileged structure in medicinal chemistry. irb.hr

For antiproliferative activity, certain substituent patterns have been identified as beneficial. The introduction of a bromine atom onto the pyridine (B92270) part of the fused ring system has been shown to markedly increase antiproliferative effects. mdpi.com Additionally, derivatives featuring an amidino group, particularly on a phenyl ring substituent at position 2, have demonstrated potent, sub-micromolar inhibitory activity against cancer cell lines. nih.govresearchgate.net The nature of the amidino group itself is also a factor; for example, a 2-imidazolinyl amidino group was found to be highly effective. nih.govresearchgate.net

In the context of antiviral activity, a bromo-substituted derivative showed moderate activity against the respiratory syncytial virus (RSV). nih.gov

Impact of Substituent Nature and Position on Pharmacological Profiles (e.g., regioisomer activity differences)

The specific location of substituents on the imidazo[4,5-b]pyridine core, a concept known as regioisomerism, has a profound impact on pharmacological activity. While specific data for 7-amino substitution is lacking, studies on related analogs are illustrative. For instance, in a series of tetracyclic imidazo[4,5-b]pyridine derivatives, the position of a nitrogen atom in the pyridine ring was a critical determinant of antiproliferative activity. irb.hrresearchgate.net

Regioisomers bearing amino side chains at position 2 of the tetracyclic system showed a noticeable enhancement in activity compared to their counterparts with substitutions at other positions. irb.hr This highlights that even subtle changes in the arrangement of atoms and functional groups within the core structure can lead to significant differences in biological outcomes.

Alkylation of the imidazo[4,5-b]pyridine ring system can be non-selective, leading to a mixture of mono- and polyalkylated products, further complicating SAR studies. mdpi.com The pharmacological activity of such mixtures is often attributable to a single regioisomer.

Development of Predictive QSAR Models for Optimized Compound Design

While no specific Quantitative Structure-Activity Relationship (QSAR) models for 7aH-imidazo[4,5-b]pyridin-7-amine were found, QSAR studies have been instrumental in the development of other imidazo[4,5-b]pyridine derivatives.

For example, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were performed on a series of sixty imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora A kinase. nih.gov These models yielded high predictive power and were used to generate 3D contour maps that identified key structural requirements for activity, guiding the design of new, more potent analogs. nih.gov

In another study, QSAR analysis was applied to imidazo[4,5-b]pyridine derivatives with potential tuberculostatic activity. nih.gov This analysis revealed that the hydrophobicity of the compounds was a decisive factor for their activity and resulted in a QSAR equation that could be used for the rational design of new active derivatives. nih.gov These examples underscore the potential utility of QSAR in optimizing the design of novel compounds within the imidazo[4,5-b]pyridine class.

Computational and Theoretical Approaches in Imidazo 4,5 B Pyridine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the field of drug discovery, this is crucial for understanding how a potential drug molecule (ligand) interacts with its biological target, typically a protein or enzyme. For imidazo[4,5-b]pyridine derivatives, molecular docking studies have been widely employed to predict their binding affinities and modes of interaction with various therapeutic targets.

For instance, studies on imidazo[4,5-b]pyridine derivatives as potential antitubercular agents have utilized molecular docking to investigate their interactions with the DprE1 enzyme, a critical component in the cell wall synthesis of Mycobacterium tuberculosis. nih.gov These simulations have revealed promising interactions with key residues within the enzyme's active site, suggesting that these compounds could act as effective DprE1 inhibitors. nih.gov Similarly, in the development of anticancer agents, docking studies have been performed on imidazo[4,5-b]pyridine derivatives targeting enzymes like Aurora A kinase and cyclin-dependent kinase 9 (CDK9). nih.govnih.gov These studies have not only helped in understanding the structure-activity relationships (SAR) but have also guided the design of new analogues with improved potency. nih.gov The insights gained from the binding poses and interaction patterns, such as hydrogen bonds and hydrophobic interactions, are invaluable for rational drug design. nih.govnih.govnih.gov

In a study focused on developing novel BET inhibitors for neuropathic pain, molecular docking was used to understand the binding mode of 1H-imidazo[4,5-b]pyridine derivatives. This led to the discovery of a potent inhibitor with a unique binding mode. acs.org Furthermore, docking studies have been instrumental in identifying potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2, highlighting the versatility of the imidazo[4,5-b]pyridine scaffold. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. research-nexus.netuctm.edu It has become a popular tool for studying imidazo[4,5-b]pyridine derivatives, providing deep insights into their global and local reactivity. research-nexus.net

DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d,p), allow for the optimization of molecular structures and the calculation of various electronic properties. research-nexus.netuctm.edu These calculations are crucial for understanding the fundamental chemical behavior of these compounds. For example, DFT has been used to study the tautomerism of the imidazo[4,5-b]pyridine ring system, which is a key factor in its chemical and biochemical behavior. mdpi.com By determining the minimized energy of different tautomeric forms, researchers can identify the most stable structure. mdpi.com

Furthermore, DFT calculations have been employed to analyze the proton and metal dication affinities of tetracyclic imidazo[4,5-b]pyridine-based molecules. mdpi.comnih.gov These studies help in understanding the coordination chemistry of these compounds, which is relevant for their potential applications in modulating metalloenzymes or acting as metal-ion sensors. mdpi.com

HOMO-LUMO Energy Gap Analysis for Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govaimspress.com

Compound ClassHOMO-LUMO Gap (eV)Reference
BF2-Functionalized 2-(Imidazo[1,5-a]pyridin-3-yl)phenols2.087 - 2.472 nih.gov
Temozolomide (Imidazotetrazine derivative)Varies (neutral vs. anion) aimspress.com

Molecular Electrostatic Potential Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. uctm.edu

For imidazo[4,5-b]pyridine derivatives, MEP analysis has been used to identify the reactive sites and understand their intermolecular interaction patterns. nih.govresearchgate.net The negative potential regions, often located around nitrogen and oxygen atoms, indicate the likely sites for electrophilic attack, such as hydrogen bond donors. uctm.edu Conversely, positive potential regions highlight areas susceptible to nucleophilic attack. This information is particularly useful in drug design for predicting how a ligand might interact with the electrostatic environment of a protein's active site. nih.gov

Molecular Dynamics Simulations to Understand Ligand-Target Binding Stability and Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. This technique is used to assess the stability of ligand-protein complexes predicted by molecular docking and to understand the conformational changes that may occur upon binding. mdpi.com

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. research-nexus.netnih.gov It provides a graphical representation of the regions of close contact between molecules in a crystal, offering a detailed understanding of the forces that hold the crystal together. rsc.org

For imidazo[4,5-b]pyridine derivatives, Hirshfeld surface analysis has been used to characterize the various intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern their crystal packing. research-nexus.netnih.gov By decomposing the Hirshfeld surface into a 2D fingerprint plot, the contributions of different types of interactions can be quantified. For example, in a study of a bromo-substituted imidazo[4,5-b]pyridine derivative, Hirshfeld analysis revealed that H···H, H···Br/Br···H, and H···O/O···H interactions were the most significant contributors to the crystal packing. nih.gov This detailed understanding of intermolecular forces is not only important for crystal engineering but also provides insights into how these molecules might interact with biological macromolecules. nih.govcardiff.ac.uk

Pharmacophore Modeling for Rational Drug Design and Scaffold Optimization

Pharmacophore modeling is a crucial component of rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. nih.gov This model can then be used as a template to search for new, structurally diverse compounds with similar activity or to optimize existing scaffolds.

For imidazo[4,5-b]pyridine derivatives, pharmacophore modeling has been used to guide the design of new analogues with enhanced potency and selectivity. nih.gov By aligning a series of active compounds and identifying their common structural features, a pharmacophore model can be generated. This model can then be used to design new molecules that fit the pharmacophoric requirements, leading to the development of more effective therapeutic agents. For example, in the development of Aurora A kinase inhibitors, pharmacophore models derived from imidazo[4,5-b]pyridine derivatives have been used to propose new analogues with predicted improvements in potency. nih.gov

Monte Carlo Simulations for Conformational Analysis

Monte Carlo (MC) simulations serve as a powerful computational tool for exploring the vast conformational space of molecules, including the nuanced structural arrangements of imidazo[4,5-b]pyridine derivatives. This stochastic method is particularly valuable for understanding the potential energy landscapes and identifying low-energy, stable conformations of flexible molecules. In the context of 7aH-imidazo[4,5-b]pyridin-7-amine and its derivatives, MC simulations can provide critical insights into their spatial configurations, which are fundamental to their chemical reactivity and biological activity.

Recent research has employed Monte Carlo simulations to investigate the interfacial behavior of novel N-substituted imidazo[4,5-b]pyridine derivatives, specifically their adsorption onto various metallic surfaces. uctm.eduresearch-nexus.net This application of MC simulations, while focused on a solid-gas or solid-liquid interface, is a specialized form of conformational analysis that determines the most stable orientations and binding affinities of the molecules with a surface.

In one such study, the adsorption of newly synthesized imidazo[4,5-b]pyridine derivatives was simulated on iron (Fe), copper (Cu), and aluminum (Al) surfaces. uctm.edu The primary objective was to determine the adsorption energy and the preferred orientation of these molecules on the metallic substrates. The simulations revealed that the studied imidazo[4,5-b]pyridine derivatives exhibit a pronounced tendency to adsorb onto the iron surface compared to copper or aluminum. research-nexus.net This strong affinity for iron suggests their potential application as corrosion inhibitors. uctm.eduresearch-nexus.net

The simulations were performed on the protonated forms of the imidazo[4,5-b]pyridine derivatives to mimic conditions in acidic environments where corrosion is prevalent. uctm.edu The results indicated that the molecular skeleton of these compounds allows for effective adsorption, a key factor in forming a protective layer on the metal surface. uctm.edu One of the studied compounds was found to be more stable and, consequently, a more effective corrosion inhibitor in acidic media. uctm.edu

The key findings from these Monte Carlo simulations are summarized in the data tables below.

Compound Metal Surface Adsorption Tendency Potential Application
Imidazo[4,5-b]pyridine derivative 1Iron (Fe)HighCorrosion Inhibitor
Imidazo[4,5-b]pyridine derivative 1Copper (Cu)Lower than Iron-
Imidazo[4,5-b]pyridine derivative 1Aluminum (Al)Lower than Iron-
Imidazo[4,5-b]pyridine derivative 2Iron (Fe)HighCorrosion Inhibitor
Imidazo[4,5-b]pyridine derivative 2Copper (Cu)Lower than Iron-
Imidazo[4,5-b]pyridine derivative 2Aluminum (Al)Lower than Iron-
Simulation Parameter Value/Observation Significance
Simulated EnvironmentAcidic Media (protonated forms)Mimics conditions for metal corrosion. uctm.edu
Adsorption on Fe(110)FavorableIndicates strong interaction and potential for surface protection. uctm.edu
Adsorption on Cu(111)Less FavorableSuggests selectivity in application. uctm.edu
Adsorption on Al(100)Less FavorableSuggests selectivity in application. uctm.edu
Molecular OrientationParallel to the surface (inferred)Maximizes interaction between the molecule and the metal surface.

While direct Monte Carlo simulation data for the conformational analysis of the parent compound, 7aH-imidazo[4,5-b]pyridin-7-amine, in the gas or solution phase is not extensively documented in the reviewed literature, the studies on its derivatives highlight the utility of this method. Such simulations are crucial for understanding the structure-property relationships that govern the applications of this important class of heterocyclic compounds.

Advanced Research Methodologies and Techniques Employed

Spectroscopic Methods for Investigating Biological Interactions

Spectroscopic techniques are fundamental in characterizing the interactions between imidazo[4,5-b]pyridine derivatives and their biological targets, offering detailed information on binding events and conformational changes.

Fluorescence Spectroscopy: This method is highly sensitive for monitoring the binding of ligands to proteins. For example, the binding affinity of N-polysubstituted imidazo[4,5-b]pyridin-7-one derivatives to the nucleotide-binding domain of a transporter protein from Cryptosporidium parvum was assessed through intrinsic fluorescence quenching. nih.gov This process involves the decrease in the natural fluorescence of tryptophan residues within the protein upon the binding of the compound, allowing for the calculation of binding constants. Furthermore, related imidazo[1,5-a]pyridine scaffolds have been developed as fluorescent probes to study biological membranes, highlighting the utility of this chemical class in developing tools for biological investigation. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of proteins and detecting conformational changes that occur upon ligand binding. While specific CD studies on 7aH-imidazo[4,5-b]pyridin-7-amine are not extensively documented in the available literature, this technique is widely applied to understand how the binding of a small molecule can alter the protein's alpha-helical and beta-sheet content. mdpi.comnih.govresearchgate.net Such analyses provide valuable insights into the mechanism of interaction.

Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is not only used for the structural elucidation of newly synthesized imidazo[4,5-b]pyridine derivatives but also for studying their biological interactions. mdpi.comuctm.eduresearchgate.net Advanced NMR methods, such as saturation transfer difference (STD) NMR and Water-LOGSY, can identify the specific parts of a molecule that are in close contact with a protein, known as the binding epitope. More recently, NMR-based metabolomics has been employed to understand the mechanism of action of tetracyclic imidazo[4,5-b]pyridine derivatives in cancer cells, revealing significant alterations in cellular metabolism upon treatment. nih.gov

Crystallographic Studies of Ligand-Protein Complexes

X-ray crystallography provides atomic-level resolution of how a ligand binds to its protein target, offering a static yet highly detailed picture of the binding mode. This information is invaluable for structure-based drug design.

X-ray Diffraction: The three-dimensional structures of several imidazo[4,5-b]pyridine derivatives have been determined using single-crystal X-ray diffraction, confirming their chemical structures and stereochemistry. uctm.edunih.gov In the context of biological interactions, the crystal structure of an imidazo[1,2-a]pyridine-based inhibitor bound to the ATP-binding site of Mycobacterium tuberculosis glutamine synthetase has been resolved. researchgate.net This provided a precise understanding of the key interactions and guided the rational design of more potent inhibitors. A search of the Protein Data Bank (PDB) reveals the structure of the HER2 protein in a complex with a covalent inhibitor that features a related mdpi.comuctm.eduresearchgate.nettriazolo[1,5-a]pyridin-7-yloxy moiety (PDB ID: 7PCD), illustrating the type of detailed binding information that can be obtained for this class of compounds. rcsb.org

PDB IDProtein TargetLigand ScaffoldResolution (Å)Key Insights
7PCDHER2Covalent inhibitor with a mdpi.comuctm.eduresearchgate.nettriazolo[1,5-a]pyridin-7-yloxy moiety1.77Provides atomic details of the binding of a related heterocyclic system to a kinase active site.
Not specifiedM. tuberculosis glutamine synthetaseImidazo[1,2-a]pyridine-based inhibitorNot specifiedRevealed the binding mode within the ATP-binding site, explaining structure-activity relationships.

Advanced In Vitro Assay Development and Optimization for High-Throughput Biological Screening

The identification of new bioactive imidazo[4,5-b]pyridine derivatives often relies on the development and implementation of robust in vitro assays suitable for high-throughput screening (HTS).

High-Throughput Screening (HTS): HTS enables the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds with a desired biological activity. chemdiv.com Derivatives of imidazo[4,5-b]pyridine have been discovered to possess anticancer and antimicrobial properties through such screening campaigns. eurjchem.comresearchgate.net

Assay Development and Optimization: The success of any screening effort depends on the quality of the biological assay. For instance, in the development of novel imidazo[4,5-b]pyridine derivatives as mitochondrial uncouplers for treating metabolic dysfunction-associated steatohepatitis (MASH), a specific cell-based assay using L6 myoblasts was established to measure the EC50 values, which represent the concentration required to achieve 50% of the maximum effect. nih.gov This was complemented by cytotoxicity assays to ensure the observed activity was not due to general cell toxicity. nih.gov The careful design and optimization of such assays are critical for identifying promising lead compounds for further development.

Assay TypeTarget or Cell LineMeasured ParameterPurposeReference
Antiproliferative AssayMCF-7 and BT-474 breast cancer cellsIC50 (half maximal inhibitory concentration)To quantify the anticancer activity of the compounds. eurjchem.com
Mitochondrial Uncoupling AssayL6 myoblastsEC50 (half maximal effective concentration)To measure the potency of compounds as mitochondrial uncouplers. nih.gov
Fluorescence Quenching AssayC. parvum CpABC3 Nucleotide Binding Domain 1Quenching of intrinsic protein fluorescenceTo determine the binding affinity of the compounds to the protein target. nih.gov

Future Directions and Translational Potential of Imidazo 4,5 B Pyridine Research

Rational Design of Next-Generation Amine-Substituted Imidazo[4,5-b]pyridine Therapeutics

The rational design of new therapeutic agents based on the imidazo[4,5-b]pyridine core is a key area of investigation. Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of next-generation compounds with enhanced potency and selectivity. researchgate.net For instance, the introduction of different amino side chains and their positioning on the tetracyclic core of imidazo[4,5-b]pyridine derivatives has been shown to significantly influence their antiproliferative activity. irb.hrnih.gov

Key considerations in the rational design of these therapeutics include:

Substitution Patterns: The type and position of substituents on the imidazo[4,5-b]pyridine ring system are critical for biological activity. For example, the placement of a methyl group at the nitrogen atom of the imidazo[4,5-b]pyridine nucleus has been shown to improve antiproliferative effects. mdpi.com

Physicochemical Properties: Optimizing properties such as solubility, stability, and bioavailability is essential for translating promising compounds into effective drugs.

Target Selectivity: Designing compounds that selectively interact with their intended biological targets minimizes off-target effects and potential toxicity.

A study on imidazo[4,5-b]pyridine derived purine (B94841) isosteres as cytotoxic agents highlighted the importance of the substituent at the 2-position of the scaffold. researchgate.net Specifically, a cyclopropyl (B3062369) amide at this position was found to be more potent than other amides explored. researchgate.net This highlights the granular level of detail required in SAR-driven design.

Exploration of Novel Biological Targets and Underexplored Disease Indications

While imidazo[4,5-b]pyridine derivatives have been extensively studied for their anticancer properties, there is significant potential for their application in other therapeutic areas. irb.hrresearchgate.net The structural similarity to purines suggests that these compounds could interact with a wide range of biological targets. irb.hr

Novel Biological Targets:

Researchers are actively exploring new molecular targets for imidazo[4,5-b]pyridine-based compounds. These include:

Kinases: Various kinases, such as Aurora kinases and cyclin-dependent kinase 9 (CDK9), have been identified as targets for imidazo[4,5-b]pyridine derivatives in the context of cancer therapy. nih.govnih.gov A novel inhibitor of Aurora-A, Aurora-B, and Aurora-C kinases demonstrated potent cell proliferation inhibition. nih.gov

Enzymes: The scaffold has shown potential for inhibiting enzymes like methionyl-tRNA synthetase in Trypanosoma brucei, the parasite causing African trypanosomiasis. nih.gov

Receptors: Imidazo[4,5-b]pyridine derivatives have been investigated as antagonists for various G-protein coupled receptors. nih.gov

Underexplored Disease Indications:

Beyond oncology, the imidazo[4,5-b]pyridine scaffold holds promise for a variety of diseases:

Neurodegenerative and Psychiatric Disorders: The ability of these compounds to modulate targets in the central nervous system makes them potential candidates for treating conditions like Alzheimer's disease, Parkinson's disease, and depression. nih.gov

Infectious Diseases: Antimicrobial and antiviral activities have been reported for several imidazo[4,5-b]pyridine derivatives. mdpi.comnih.gov Some compounds have shown activity against Mycobacterium tuberculosis and various viruses. researchgate.net

Inflammatory Diseases: The anti-inflammatory properties of this class of compounds are also an active area of research. nih.gov

Neuropathic Pain: Recent studies have identified 1H-imidazo[4,5-b]pyridine derivatives as potent and selective BET inhibitors for the management of neuropathic pain. acs.org

Strategies for Multitargeted Ligand Design

The development of multitargeted ligands, which can modulate multiple biological targets simultaneously, is a promising strategy for treating complex diseases like cancer. The imidazo[4,5-b]pyridine scaffold is well-suited for this approach due to its ability to be extensively functionalized. nih.gov

One approach involves designing dual inhibitors. For example, a dual FLT3/Aurora kinase inhibitor based on the imidazo[4,5-b]pyridine core has been identified as a preclinical candidate for acute myeloid leukemia.

The design of such multitargeted agents requires a deep understanding of the structural requirements for binding to each target. Computational methods, such as molecular docking, play a crucial role in predicting the binding modes of these compounds and guiding their design. nih.gov

Addressing Synthetic Challenges and Improving Yields for Complex Derivatives

The synthesis of complex imidazo[4,5-b]pyridine derivatives can be challenging, often requiring multi-step procedures and optimization of reaction conditions to achieve good yields. acs.org Researchers are continuously developing new and improved synthetic methodologies to address these challenges.

Common Synthetic Strategies:

Condensation Reactions: A prevalent method involves the condensation of 2,3-diaminopyridine (B105623) with carboxylic acids or aldehydes. nih.govmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki coupling is a powerful tool for introducing aryl or heteroaryl substituents at various positions of the imidazo[4,5-b]pyridine core, enabling the synthesis of diverse libraries of compounds. mdpi.com

Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields for the synthesis of imidazo[4,5-b]pyridine derivatives. nih.gov

Challenges and Solutions:

A significant challenge in the synthesis of substituted imidazo[4,5-b]pyridines is controlling regioselectivity, particularly when introducing substituents at different nitrogen atoms of the imidazole (B134444) ring. mdpi.com Careful selection of reaction conditions and protecting groups is often necessary to achieve the desired isomer. mdpi.com Furthermore, the synthesis of complex, poly-substituted derivatives can suffer from low yields. acs.org Ongoing research focuses on developing more robust and efficient synthetic routes, including the use of novel catalysts and green chemistry approaches to improve yields and reduce environmental impact. acs.orgmdpi.com

Q & A

Q. What are the standard synthetic approaches for 7aH-imidazo[4,5-b]pyridin-7-amine, and how can reaction conditions be optimized for yield?

The synthesis of 7aH-imidazo[4,5-b]pyridin-7-amine derivatives typically involves multi-step reactions with careful control of temperature, solvent choice, and catalysts. For example, green chemistry principles are prioritized by using water or isopropanol as solvents to minimize environmental impact . Optimization strategies include:

  • Catalyst selection : Ceric ammonium nitrate (CAN) has been employed to facilitate oxidation steps at low temperatures (8–14°C) .
  • Purification : Recrystallization or chromatography (e.g., TLC or HPLC) ensures high purity .
  • Yield improvement : Polar aprotic solvents enhance intermediate solubility and reactivity .

Q. How is the molecular structure of 7aH-imidazo[4,5-b]pyridin-7-amine characterized, and what analytical techniques are essential?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : To assign proton and carbon environments, especially distinguishing aromatic and amine protons .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : If crystalline derivatives are obtained, this provides precise bond lengths and angles (e.g., analogs like JE7 in ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 7aH-imidazo[4,5-b]pyridin-7-amine analogs?

Discrepancies in bioactivity data (e.g., enzyme inhibition or binding affinity) may arise from structural variations or assay conditions. Methodological steps include:

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methyl, chloro, or methoxy groups) and compare activity trends .
  • Assay standardization : Use consistent cell lines or enzyme sources to minimize variability .
  • Computational docking : Predict binding modes to explain differences (e.g., fluorophenyl vs. chlorophenyl substituents altering target interactions) .

Q. What strategies are effective in elucidating reaction mechanisms for 7aH-imidazo[4,5-b]pyridin-7-amine derivatization?

Mechanistic studies require:

  • Isotopic labeling : Track atom migration during reactions (e.g., using deuterated solvents or ¹⁵N-labeled amines) .
  • Kinetic profiling : Monitor intermediate formation via in-situ techniques like FTIR or HPLC .
  • Computational modeling : Density Functional Theory (DFT) calculations can identify transition states and energetics .

Q. How can researchers design experiments to study enzyme inhibition by 7aH-imidazo[4,5-b]pyridin-7-amine derivatives?

Key methodologies include:

  • Enzyme kinetics : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics and affinity .
  • Cellular assays : Validate target engagement in physiological contexts using gene-edited cell lines (e.g., CRISPR knockouts) .

Q. What computational tools are recommended for predicting the physicochemical properties of novel 7aH-imidazo[4,5-b]pyridin-7-amine analogs?

  • Molecular dynamics simulations : Assess stability and solvation effects (e.g., using GROMACS or AMBER) .
  • ADMET prediction : Software like SwissADME or ADMETLab evaluates bioavailability, toxicity, and metabolic pathways .
  • Quantum mechanical calculations : Gaussian or ORCA can optimize geometries and predict spectroscopic properties .

Methodological Considerations

Q. How should researchers address low yields in the final steps of 7aH-imidazo[4,5-b]pyridin-7-amine synthesis?

  • Reaction monitoring : Use TLC or HPLC to identify incomplete reactions or side products .
  • Temperature control : Maintain strict thermal conditions (e.g., avoiding exothermic runaway reactions) .
  • Protecting groups : Introduce temporary groups (e.g., Boc or Fmoc) to prevent undesired side reactions .

Q. What experimental designs are optimal for comparing the biological efficacy of 7aH-imidazo[4,5-b]pyridin-7-amine derivatives?

  • Dose-response curves : Test multiple concentrations to establish potency and efficacy .
  • Blinded studies : Minimize bias in activity assessments .
  • Positive/Negative controls : Include known inhibitors/agonists and vehicle-only groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.